molecular formula C24H19BrFNO4 B8097026 N-Fmoc-3-bromo-5-fluoro-L-phenylalanine

N-Fmoc-3-bromo-5-fluoro-L-phenylalanine

Cat. No.: B8097026
M. Wt: 484.3 g/mol
InChI Key: HCLSCVIPHXOZMN-QFIPXVFZSA-N
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Description

N-Fmoc-3-bromo-5-fluoro-L-phenylalanine is a useful research compound. Its molecular formula is C24H19BrFNO4 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLSCVIPHXOZMN-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Unnatural Amino Acids in Peptide and Protein Science

Unnatural amino acids (UAAs) are amino acid analogs not found among the 20 common, genetically coded amino acids. nih.gov Their incorporation into peptides and proteins is a powerful strategy that significantly expands the chemical and functional diversity of these biomolecules. nih.govresearchgate.net By moving beyond the confines of nature's toolkit, scientists can introduce novel functionalities, create molecular probes, and enhance the therapeutic potential of peptides and proteins. beilstein-journals.org

The applications of UAAs are extensive and have become indispensable in modern science. nih.gov They are used to:

Enhance Stability and Activity: Introducing UAAs can make peptides more resistant to enzymatic degradation within the body, which is a major hurdle for natural peptide drugs. beilstein-journals.org

Probe Protein Structure and Function: Amino acids with unique properties, such as fluorescent or photo-crosslinking side chains, can be inserted at specific sites to study protein folding, protein-protein interactions, and conformational changes. sigmaaldrich.comresearchgate.net

Optimize Pharmacological Properties: In drug discovery, UAAs can be used to fine-tune the binding affinity, selectivity, and stability of drug candidates, leading to more effective and safer therapeutics. beilstein-journals.org

Engineer Novel Biocatalysts: By incorporating UAAs into the active sites of enzymes, researchers can alter their catalytic activity and substrate specificity to create novel biocatalysts for various applications. researchgate.net

Strategic Incorporation of Halogenated Phenylalanine Derivatives

The addition of halogen atoms—such as fluorine, chlorine, bromine, and iodine—to the side chain of phenylalanine is a key strategy in protein engineering and medicinal chemistry. nih.gov Halogens can dramatically alter the physicochemical properties of the amino acid, including its size, hydrophobicity, and electronic distribution, thereby influencing molecular interactions and biological activity. sigmaaldrich.com

The incorporation of halogenated phenylalanine derivatives offers several advantages:

Modulation of Interactions: Halogenation can fine-tune hydrophobic and aromatic-aromatic interactions, which are critical driving forces in protein folding and ligand binding. sigmaaldrich.com Recent studies have shown that halogen groups, particularly at the meta-position (position 3) of the phenyl ring, can increase the binding affinity for certain transporters. nih.gov

Enhanced Stability: The strong carbon-fluorine bond, in particular, can increase the metabolic stability of peptides, making them more robust therapeutic agents. beilstein-journals.org

Probing and Imaging: Radio-labeled halogenated amino acids, such as those containing ¹⁸F, are used as probes in Positron Emission Tomography (PET) for imaging tumors and other biological processes. beilstein-journals.org

Creation of Halogen Bonds: Larger halogens like bromine and iodine can participate in halogen bonding, a specific type of noncovalent interaction that can be exploited in drug design and protein engineering to enhance binding affinity and specificity. chemscene.com

The specific 3-bromo-5-fluoro substitution pattern in N-Fmoc-3-bromo-5-fluoro-L-phenylalanine is designed to combine the effects of two different halogens. The highly electronegative fluorine atom can alter local electronic properties and enhance stability, while the larger bromine atom can introduce steric bulk and potentially form halogen bonds, offering a unique combination of properties for creating peptides with novel functions.

Role of the Fluorenylmethyloxycarbonyl Fmoc Protecting Group in Amino Acid Chemistry

Stereoselective Synthesis Approaches for L-Phenylalanine Derivatives

The creation of enantiomerically pure α-amino acids is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science fields. The biological activity of peptides and other amino acid-derived compounds is intrinsically linked to their stereochemistry. Consequently, a variety of sophisticated methods have been developed to control the stereochemical outcome of amino acid synthesis.

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of α-amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. One of the most reliable methods involves the use of Cinchona-derived phase-transfer catalysts (PTCs) for the asymmetric alkylation of glycine derivatives, yielding a wide range of α-amino acids in high yields and with excellent enantioselectivity. acs.orgnih.govnih.gov

Another prominent strategy is the asymmetric hydrogenation of prochiral precursors like α-enamides or dehydroamino acids. researchgate.net Chiral metal complexes, often employing rhodium or ruthenium with chiral phosphine ligands, are highly effective in delivering hydrogen to one face of the double bond, thereby establishing the desired stereocenter. For instance, transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid derivatives has been shown to produce N-acetyl-ʟ-phenylalanine derivatives with high conversion and enantiomeric excess. nih.govbeilstein-journals.org

The versatility of asymmetric catalysis is further demonstrated by nickel-catalyzed enantioconvergent cross-couplings of racemic α-halo-α-amino acid derivatives with alkylzinc reagents. nih.gov This method allows for the synthesis of a variety of unnatural α-amino acids under mild conditions.

Catalyst TypePrecursorKey FeaturesReference
Cinchona Alkaloid PTCsGlycine Schiff BaseHigh yields, excellent enantioselectivity, operational simplicity. acs.orgnih.govnih.gov
Chiral Rhodium/Ruthenium Complexesα-Enamides, Dehydroamino acidsHigh conversion and enantiomeric excess. researchgate.netnih.govbeilstein-journals.org
Chiral Nickel ComplexesRacemic α-halo-α-amino acidsEnantioconvergent, mild conditions, broad functional group tolerance. nih.gov

Enzymatic Methods for Phenylalanine Analogues

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. Phenylalanine ammonia lyases (PALs) are a significant class of enzymes used for the production of phenylalanine analogues. frontiersin.orgnih.gov PALs catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives to produce L-phenylalanine analogues. frontiersin.orgnih.gov This method is atom-economical and does not require expensive cofactors. nih.gov

While wild-type PALs often exhibit high enantioselectivity for the L-isomer, their substrate scope and conversion rates can be limiting. frontiersin.org To overcome these limitations, protein engineering and directed evolution have been employed to develop PAL variants with enhanced activity and altered substrate specificity, enabling the synthesis of a broader range of non-natural L- and even D-phenylalanines. nih.govacs.org

Another enzymatic approach involves transaminases, which catalyze the transfer of an amino group from a donor molecule to a keto acid precursor. Chiral amine transaminases can be employed for the asymmetric synthesis of a wide variety of amino acids with high enantiopurity.

EnzymeReaction TypeAdvantagesChallenges
Phenylalanine Ammonia Lyase (PAL)Ammonia addition to cinnamic acidsHigh enantioselectivity, no cofactors required.Limited substrate scope, unfavorable equilibria. frontiersin.orgnih.gov
TransaminasesAmination of α-keto acidsHigh enantiopurity, broad substrate scope.Requires a sacrificial amino donor.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied to the asymmetric synthesis of α-amino acids.

A common approach involves the alkylation of a chiral glycine enolate equivalent. For example, oxazolidinones, popularized by David A. Evans, can be N-acylated with a glycine unit. wikipedia.org Deprotonation followed by alkylation with a suitable electrophile, such as a substituted benzyl bromide, proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.

Another notable class of chiral auxiliaries includes Oppolzer's camphorsultam and pseudoephedrine. wikipedia.org These auxiliaries have been successfully used in the asymmetric synthesis of a variety of amino acids through diastereoselective alkylation, aldol, and Michael addition reactions. The synthesis of fluorinated phenylalanine derivatives has been achieved using chiral auxiliaries, demonstrating the utility of this method for preparing complex analogues. nih.govbeilstein-journals.org

Chiral AuxiliaryKey ReactionDiastereoselectivityReference
Evans OxazolidinonesAlkylation of N-glycinyl derivativeHigh wikipedia.org
Oppolzer's CamphorsultamVarious (alkylation, aldol)High wikipedia.org
PseudoephedrineAlkylationHigh wikipedia.org

Aromatic Halogenation Strategies

The introduction of halogen atoms onto the aromatic ring of phenylalanine requires precise control of regioselectivity to obtain the desired 3-bromo-5-fluoro substitution pattern. The electronic nature of the amino acid side chain and the directing effects of existing substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Regioselective Bromination Techniques

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. mdpi.com The regioselectivity is governed by the directing effects of the substituents already present on the ring. In the context of synthesizing 3-bromo-5-fluoro-L-phenylalanine, the starting material would likely be a 3-fluoro-L-phenylalanine derivative. The fluorine atom is an ortho-, para-director, but deactivating. The amino acid side chain is also an ortho-, para-director.

To achieve bromination at the 5-position (meta to the side chain and ortho to the fluorine), the directing effects must be carefully considered. Direct bromination of a 3-fluoro-phenylalanine derivative might lead to a mixture of products. Therefore, directed ortho-metalation strategies or the use of specific brominating agents that can override the inherent directing effects might be necessary. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of phenylalanine derivatives, often directed by a coordinating group on the amine. researchgate.net

The choice of brominating agent is also critical. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst are commonly used. mdpi.com The reaction conditions, including solvent and temperature, can also influence the regiochemical outcome.

Regioselective Fluorination Techniques

The introduction of fluorine onto an aromatic ring can be more challenging than bromination due to the high reactivity of elemental fluorine and the often harsh conditions required for other fluorinating agents. For the synthesis of a 3-fluoro-phenylalanine precursor, several methods can be considered.

One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. This method allows for the regioselective introduction of fluorine at the position of the original amino group. Therefore, one could start with a 3-amino-phenylalanine derivative, perform the diazotization and fluorination, and then proceed with the bromination step.

More modern methods for aromatic fluorination include the use of electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. nih.gov These reagents are often used in conjunction with a metal catalyst to achieve regioselective C-H fluorination. The synthesis of fluorinated phenylalanine analogues has been reported using such reagents. nih.gov

The synthesis of N-Fmoc-3-bromo-5-fluoro-L-phenylalanine would likely involve a multi-step sequence, starting with a commercially available, appropriately substituted precursor or by building the substituted aromatic ring first and then introducing the amino acid side chain. A plausible route could involve the synthesis of 3-fluoro-L-phenylalanine followed by regioselective bromination at the 5-position, and finally, N-protection with the Fmoc group.

Orthogonal Halogenation for Di-Halogenated Phenylalanines

The regioselective introduction of two different halogen atoms onto the phenylalanine scaffold is a critical step in the synthesis of compounds like this compound. Orthogonal halogenation strategies, where two different halogenation reactions are performed sequentially and with high regioselectivity, are paramount. While a direct, one-pot synthesis of 3-bromo-5-fluoro-L-phenylalanine is not extensively documented, a plausible synthetic route can be extrapolated from methodologies used for similar di-halogenated phenylalanine derivatives.

One common approach involves starting with a commercially available, appropriately substituted benzaldehyde. For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine has been achieved by reacting 3-bromo-4-fluorobenzaldehyde with N-acetylglycine. This is followed by asymmetric hydrogenation of the resulting α-amidocinnamic acid derivative to establish the desired L-stereochemistry nih.gov. A similar strategy could be envisioned for the target molecule, starting from 3-bromo-5-fluorobenzaldehyde.

The synthesis would likely proceed through the following key steps:

Erlenmeyer-Azlactone Synthesis: Condensation of 3-bromo-5-fluorobenzaldehyde with a protected glycine derivative, such as N-acetylglycine or N-benzoylglycine, to form an azlactone.

Asymmetric Hydrogenation: Stereoselective reduction of the azlactone or a subsequent hydrolysis product to introduce the L-configuration at the alpha-carbon. This step is crucial for obtaining the desired enantiomer.

Hydrolysis and Deprotection: Removal of the N-acyl protecting group to yield 3-bromo-5-fluoro-L-phenylalanine.

The success of this approach hinges on the availability and stability of the starting 3-bromo-5-fluorobenzaldehyde and the efficiency and stereoselectivity of the asymmetric hydrogenation step.

Table 1: Potential Orthogonal Halogenation Strategy

StepDescriptionKey Considerations
1 Starting Material SelectionAvailability and purity of 3-bromo-5-fluorobenzaldehyde.
2 Azlactone FormationReaction conditions to maximize yield and minimize side reactions.
3 Asymmetric HydrogenationChoice of chiral catalyst and reaction conditions to achieve high enantiomeric excess (ee).
4 DeprotectionMild conditions to remove the N-acyl group without affecting the halogen substituents.

Cross-Coupling Reactions in Aryl-Substituted Phenylalanine Synthesis

Cross-coupling reactions are powerful tools for the synthesis of aryl-substituted phenylalanine derivatives, offering a versatile approach to introduce a wide range of functional groups onto the aromatic ring. For a di-halogenated substrate like 3-bromo-5-fluoro-L-phenylalanine, these reactions could be employed to further modify the aromatic ring, taking advantage of the differential reactivity of the C-Br and C-F bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used in organic synthesis. In the context of di-halogenated phenylalanines, the higher reactivity of the C-Br bond compared to the C-F bond allows for selective functionalization at the 3-position.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound could potentially undergo selective Suzuki coupling at the bromine position with various aryl or vinyl boronic acids or esters to introduce new substituents.

Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners. Similar to the Suzuki coupling, selective reaction at the C-Br bond would be expected, allowing for the introduction of diverse organic moieties.

Negishi Coupling: This reaction employs organozinc reagents and is known for its high functional group tolerance. It offers another avenue for the selective modification of the 3-position of the di-halogenated phenylalanine ring.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerPotential Application for this compound
Suzuki Organoboron compoundsSelective functionalization at the 3-position (C-Br).
Stille Organotin compoundsSelective functionalization at the 3-position (C-Br).
Negishi Organozinc compoundsSelective functionalization at the 3-position (C-Br) with high functional group tolerance.

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative methods for forming carbon-heteroatom and carbon-carbon bonds.

Ullmann Condensation: This reaction is typically used for the formation of C-O, C-N, and C-S bonds. While less common for C-C bond formation, it could potentially be used to introduce specific heteroatom-containing substituents at the bromine position of this compound.

Chan-Lam Coupling: This reaction enables the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols. It could be a valuable tool for introducing amine or ether functionalities at the 3-position of the phenylalanine ring.

Fmoc Protection Strategies in Amino Acid Synthesis

The protection of the α-amino group is a critical step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions.

The introduction of the Fmoc group onto 3-bromo-5-fluoro-L-phenylalanine would typically involve the reaction of the free amino acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu), under basic conditions. The presence of electron-withdrawing halogen substituents on the aromatic ring may influence the reactivity of the amino acid, potentially requiring optimization of the reaction conditions (e.g., base, solvent, temperature) to achieve high yields.

Key considerations for the Fmoc protection of 3-bromo-5-fluoro-L-phenylalanine include:

Solubility: The di-halogenated amino acid may have limited solubility in common organic solvents, necessitating the use of co-solvents or alternative reaction media.

Reaction Kinetics: The electron-withdrawing nature of the bromo and fluoro groups might affect the nucleophilicity of the amino group, potentially requiring longer reaction times or more reactive Fmoc reagents.

Purification: Purification of the final N-Fmoc-protected amino acid is crucial to remove any unreacted starting materials or byproducts that could interfere with subsequent peptide synthesis.

Scaled-Up Synthesis Considerations for Academic Research Applications

Transitioning the synthesis of this compound from a small, exploratory scale to a multi-gram scale for academic research applications presents several challenges. Careful planning and process optimization are necessary to ensure efficiency, safety, and reproducibility.

Key considerations for scale-up include:

Reaction Conditions: Reactions that are facile on a small scale may require significant optimization for larger scales. This includes managing reaction exotherms, ensuring efficient mixing, and optimizing reaction times.

Work-up and Purification: The purification of multi-gram quantities of intermediates and the final product can be challenging. Crystallization is often the preferred method for purification on a larger scale as it is more efficient than chromatography.

Safety: A thorough safety assessment of all reagents and reaction steps is essential. This includes identifying potential hazards and implementing appropriate safety protocols.

Waste Management: The generation of chemical waste should be minimized, and appropriate procedures for the disposal of hazardous waste must be in place.

Table 3: Scaled-Up Synthesis Considerations

FactorConsideration
Cost-Effectiveness Sourcing of affordable starting materials and optimization of reagent stoichiometry.
Process Robustness Development of reproducible reaction and purification procedures.
Safety Hazard analysis of all chemical transformations and implementation of safety measures.
Time Efficiency Optimization of reaction times and development of efficient work-up protocols.
Equipment Availability of appropriate glassware and equipment for multi-gram scale reactions and purifications.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The use of Fmoc-protected amino acids is a central element of this technique, prized for its mild deprotection conditions.

The incorporation of this compound into complex peptide sequences is achievable through standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc protecting group ensures compatibility with the iterative nature of SPPS. The presence of halogen atoms on the phenyl ring can, however, present steric challenges that may necessitate adjustments to the standard coupling protocols to ensure efficient and complete incorporation into the growing peptide chain. Research on the incorporation of other halogenated phenylalanine derivatives has shown that while standard coupling reagents can be effective, the optimization of coupling times and reagents may be required, particularly for sterically demanding sequences.

A review of synthetic methodologies for fluorinated phenylalanines highlights the use of a related compound, 3-bromo-4-fluoro-(S)-phenylalanine, in the synthesis of a dual CCK1/CCK2 receptor antagonist, indicating the successful integration of such di-halogenated phenylalanines into complex, biologically active molecules. nih.gov

The efficiency of both the coupling and deprotection steps in SPPS is critical for the synthesis of high-purity peptides. For sterically hindered amino acids like this compound, careful optimization of these steps is paramount.

Coupling: Standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA are generally effective. However, due to the increased steric bulk of the di-halogenated phenyl ring, longer coupling times or the use of more potent activating agents may be necessary to achieve high coupling efficiencies. A study on the synthesis of peptides containing halogenated phenylalanine derivatives utilized a double coupling strategy with a combination of HOAt/DIC and COMU/DIPEA to ensure complete incorporation. nih.gov Monitoring the completion of the coupling reaction using methods like the Kaiser test is crucial to avoid deletion sequences.

Deprotection: The Fmoc group is typically removed using a solution of piperidine in a polar aprotic solvent like DMF. While standard conditions (e.g., 20% piperidine in DMF) are often sufficient, the aggregation of the peptide chain, which can be influenced by the presence of hydrophobic halogenated residues, might hinder the deprotection process. nih.gov In such cases, alternative deprotection cocktails or the use of microwave-assisted SPPS can enhance the efficiency of Fmoc removal. nih.gov

ParameterStandard ProtocolOptimized Protocol for Halogenated Phenylalanine
Coupling Reagent HBTU/DIPEAHATU/DIPEA or COMU/DIPEA
Coupling Time 30-60 min60-120 min or double coupling
Deprotection Reagent 20% Piperidine in DMF20-40% Piperidine in DMF, potentially with additives to disrupt aggregation
Deprotection Time 5-15 min10-20 min, may require repeated treatments

Design and Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. This compound is a valuable building block in the design of such molecules.

Peptide SequenceModificationRelative Proteolytic Stability
Ac-Phe-Ala-Ala-NH2Unmodified1.0
Ac-(3-F-Phe)-Ala-Ala-NH2Mono-fluorinated1.5 - 2.0
Ac-(3-Br-Phe)-Ala-Ala-NH2Mono-brominated2.0 - 3.0
Ac-(3-Br-5-F-Phe)-Ala-Ala-NH2Di-halogenated> 4.0 (projected)

This table presents hypothetical data based on general trends observed with halogenated amino acids.

Engineering of Peptide and Protein Properties

The incorporation of this compound can be used to engineer a variety of peptide and protein properties beyond just stability. The unique electronic nature of the C-F and C-Br bonds can influence intermolecular interactions, such as π-π stacking and halogen bonding. These interactions can be exploited to direct peptide self-assembly, modulate receptor binding affinity, and create novel biomaterials. For instance, a study on halogenated phenylalanine derivatives demonstrated that such substitutions can significantly impact the self-assembly of peptides into hydrogels with altered mechanical properties. rsc.orgresearchgate.net The bromine atom also provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the introduction of additional functionalities. acs.org

Influence on Stability and Folding Mechanisms

The incorporation of halogenated amino acids can significantly impact the stability and folding of peptides and proteins. The introduction of fluorine, in particular, is known to modulate the properties of peptides by influencing factors such as hydrophobicity, secondary structure propensity, and resistance to enzymatic degradation. nih.govbeilstein-journals.org The effect on peptide structure and stability is dependent on the position and number of fluorine atoms. nih.gov

The introduction of a 3-bromo-5-fluoro substitution pattern on the phenylalanine ring is expected to enhance the hydrophobicity of the side chain. This increased hydrophobicity can lead to more favorable packing within the hydrophobic core of a peptide or protein, potentially increasing its thermal and chemical stability. nih.gov Furthermore, the electron-withdrawing nature of both fluorine and bromine can influence the electronic environment of the aromatic ring, potentially altering cation-π and other non-covalent interactions that are crucial for maintaining a defined three-dimensional structure. nih.gov Studies on other fluorinated cyclic peptides have shown that electron-donating or -withdrawing substituents on the phenyl ring can influence conformational equilibrium and the flexibility of the amino acid side chain. nih.gov

Table 1: Predicted Influence of 3-bromo-5-fluoro-L-phenylalanine on Peptide Stability

Property Predicted Effect Rationale
Thermal Stability Increased Enhanced hydrophobic interactions and potential for stabilizing non-covalent interactions.
Proteolytic Resistance Increased Steric hindrance from the halogen atoms may prevent recognition by proteases.

| Folding Kinetics | Altered | Changes in hydrophobicity and side-chain flexibility can influence the folding pathway and rate. |

This table represents predicted effects based on the properties of halogenated compounds and is for illustrative purposes.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous biological processes, making them attractive targets for therapeutic intervention. nih.gov Peptides that can mimic or disrupt these interactions are valuable tools in drug discovery. The incorporation of non-canonical amino acids like 3-bromo-5-fluoro-L-phenylalanine can enhance the binding affinity and specificity of these peptides. Phenylalanine is often found at the "hot spots" of protein-protein interfaces. nih.gov

The introduction of bromine and fluorine at the meta positions of the phenyl ring provides a unique handle for modulating these interactions. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity. The fluorine atom, with its high electronegativity, can alter the electrostatic surface of the peptide, potentially leading to more favorable interactions with a target protein. A study on 3,5-dibromo-L-phenylalanine demonstrated its ability to act as a modulator of glutamatergic synaptic transmission by interacting with multiple receptors. nih.gov This suggests that di-halogenated phenylalanines can indeed be effective in modulating protein-ligand interactions.

Table 2: Potential Contributions of 3-bromo-5-fluoro-L-phenylalanine to PPI Modulation

Interaction Type Potential Contribution
Hydrophobic Interactions Enhanced due to the increased hydrophobicity of the di-halogenated phenyl ring.
Halogen Bonding The bromine atom can act as a halogen bond donor to an electronegative atom on the target protein.
Aromatic Interactions Altered π-π stacking and cation-π interactions due to the modified electronic nature of the phenyl ring.

| Steric Complementarity | The bulkier bromine atom can be used to probe and fill specific pockets at the protein-protein interface. |

This table illustrates the potential ways in which this specific amino acid could modulate protein-protein interactions based on the known properties of its functional groups.

Altering Enzyme Activity and Substrate Selectivity

The incorporation of non-canonical amino acids into the active site or allosteric sites of enzymes can lead to significant changes in their catalytic activity and substrate selectivity. nih.govnih.gov Halogenated phenylalanines have been used to probe enzyme mechanisms and to engineer novel enzyme functions. nih.gov The introduction of 3-bromo-5-fluoro-L-phenylalanine into an enzyme could have several effects. If placed within the active site, the altered steric and electronic properties of the side chain could influence substrate binding and the positioning of the substrate for catalysis. youtube.comyoutube.com

For instance, the increased size of the bromine atom compared to a hydrogen atom could restrict the entry of certain substrates while favoring others, thereby altering substrate selectivity. The electron-withdrawing nature of the halogens could also impact the catalytic mechanism if the phenylalanine residue is involved in stabilizing a transition state through electronic interactions. In some cases, the introduction of fluorinated aromatic amino acids has been shown to enhance protein stability, which in turn can lead to altered enzymatic activity. nih.gov

Site-Specific Incorporation Techniques

The precise placement of This compound within a peptide or protein sequence is crucial for realizing its potential. Several powerful techniques have been developed for the site-specific incorporation of non-canonical amino acids.

Non-Canonical Amino Acid Incorporation via Genetic Code Expansion

Genetic code expansion is a revolutionary technique that allows for the incorporation of non-canonical amino acids into proteins in living cells. nih.gov This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired non-canonical amino acid and does not cross-react with the host cell's translational machinery. nih.gov The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest.

To incorporate 3-bromo-5-fluoro-L-phenylalanine using this method, a specific aminoacyl-tRNA synthetase would need to be evolved or designed to uniquely recognize this amino acid and charge it onto its cognate orthogonal tRNA. While synthetases for other halogenated phenylalanines have been developed, the creation of a synthetase for a di-halogenated analog like 3-bromo-5-fluoro-L-phenylalanine would require a dedicated selection or design effort. The successful development of such a system would enable the production of proteins containing this unique building block in high yield from living cells, opening up avenues for in-vivo studies.

Chemical Ligation Strategies

Native Chemical Ligation (NCL) is a powerful chemical method for the synthesis of large peptides and small proteins. nih.gov It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. nih.gov While the classic NCL reaction is limited to ligation at cysteine residues, various extensions of this methodology have been developed to allow for ligation at other amino acid sites.

For the incorporation of 3-bromo-5-fluoro-L-phenylalanine, one could envision a strategy where a peptide fragment containing this amino acid is synthesized using standard Fmoc-SPPS. This fragment could then be ligated to other peptide fragments using NCL. If the desired ligation site is not a cysteine, modified ligation strategies, such as those involving a removable thiol-containing auxiliary on the N-terminus of the subsequent fragment, could be employed. capes.gov.brpeptide.com This approach would allow for the semi-synthesis of larger proteins containing 3-bromo-5-fluoro-L-phenylalanine at virtually any desired position.

Advanced Research Applications and Functionalization

Role as Spectroscopic Probes in Structural Biology

The introduction of specifically labeled amino acids is a cornerstone of modern structural biology, enabling the study of protein structure, dynamics, and interactions that may be inaccessible to other methods. The distinct spectroscopic properties imparted by the fluorine and bromine atoms make 3-bromo-5-fluoro-L-phenylalanine an excellent candidate for such studies.

Fluorine-19 (¹⁹F) NMR has emerged as a powerful technique for investigating protein structure and function. ucla.eduucl.ac.uk The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons. ucla.edu Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals. ucla.edu

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local environment, making it an exquisite probe for detecting subtle conformational changes in proteins upon ligand binding, mutation, or folding. ucla.eduproceedings.science When an amino acid like 3-bromo-5-fluoro-L-phenylalanine is incorporated into a protein, the fluorine atom acts as a reporter. Changes in the protein's structure around this residue will alter the electronic environment of the fluorine atom, leading to a measurable shift in its NMR signal.

Research has demonstrated the utility of incorporating fluorinated aromatic amino acids, such as 3-fluorotyrosine and 5-fluorotryptophan, to study protein-ligand interactions. nih.govacs.org For example, in studies of bromodomains, which are key epigenetic readers, proteins labeled with these amino acids showed well-dispersed resonances in ¹⁹F NMR spectra, indicative of a folded protein. nih.govacs.org The addition of small molecule ligands resulted in significant chemical shift perturbations for specific fluorine signals, allowing for the detection of binding events, the characterization of ligand affinity, and the assessment of selectivity across different protein targets. nih.govacs.org The dual halogenation in 3-bromo-5-fluoro-L-phenylalanine could offer an even more sensitive probe, with the electron-withdrawing properties of both atoms finely tuning the sensitivity of the ¹⁹F chemical shift to its surroundings.

Table 1: Properties of Nuclei Commonly Used in Biomolecular NMR

Nucleus Natural Abundance (%) Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) Relative Sensitivity
¹H 99.98 26.7522 100
¹³C 1.108 6.7283 1.76
¹⁵N 0.37 -2.7126 0.10
¹⁹F 100 25.1815 83.3

This table provides a comparison of key properties for nuclei relevant to protein NMR studies, highlighting the high sensitivity of the ¹⁹F nucleus.

Studying membrane proteins presents significant challenges due to their hydrophobic nature and requirement for a lipid environment. ¹⁹F NMR is particularly well-suited for these systems. ucl.ac.uk Phenylalanine residues are known to play a role in the interactions of transmembrane helices. nih.gov The incorporation of fluorinated phenylalanine analogues can therefore provide valuable insights into how these proteins fold, assemble, and interact within the cell membrane. acs.org

Bioconjugation and Bioorthogonal Chemistry

The term "bioconjugation" refers to the chemical linking of two molecules where at least one is a biomolecule, such as a peptide or protein. nih.gov The unique chemical handles present on 3-bromo-5-fluoro-L-phenylalanine make it a versatile building block for creating modified peptides and proteins with novel functions. The N-Fmoc protecting group allows for its straightforward inclusion into peptide sequences via standard synthesis protocols.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. nih.gov Peptides are excellent targeting moieties due to their high specificity and selectivity for their biological targets. nih.gov By incorporating functionalized amino acids into these peptides, they can be conjugated to drugs, nanoparticles, or imaging agents.

The bromine atom on the phenyl ring of 3-bromo-5-fluoro-L-phenylalanine can serve as a reactive handle for cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions allow for the attachment of various payloads or functional groups, a strategy that is foundational to modern medicinal chemistry and chemical biology. chemscene.com For instance, a review on the applications of fluorinated phenylalanines highlights that a related compound, 3-bromo-4-fluoro-ʟ-phenylalanine, is a key component in the synthesis of a dual cholecystokinin-1 (CCK1) and cholecystokinin-2 (CCK2) receptor antagonist, demonstrating the utility of such halogenated amino acids in developing complex bioactive molecules. nih.govbeilstein-journals.org This suggests that a peptide containing 3-bromo-5-fluoro-L-phenylalanine could be synthesized and subsequently modified via its bromine atom to create a targeted peptide-drug conjugate. nih.gov

The development of molecular imaging agents is crucial for early disease detection and diagnosis. Positron Emission Tomography (PET) is a highly sensitive imaging technique that relies on the detection of positron-emitting radioisotopes. Fluorine-18 (¹⁸F) is one of the most commonly used radionuclides for PET imaging due to its favorable decay properties.

Amino acid transporters are often upregulated in cancer cells to meet their high metabolic demands. nih.gov This makes radiolabeled amino acids excellent candidates for tumor imaging tracers. nih.gov Numerous studies have focused on developing ¹⁸F-labeled phenylalanine derivatives for this purpose. nih.gov For example, 3-L-[¹⁸F]Fluorophenylalanine has been evaluated as a PET tracer for tumor imaging, showing potential advantages over other tracers in certain cancer models. nih.gov The synthesis of such agents often involves a nucleophilic substitution reaction where a precursor molecule is reacted with [¹⁸F]fluoride. The bromo- and fluoro-substituted phenyl ring of N-Fmoc-3-bromo-5-fluoro-L-phenylalanine provides a scaffold that could be adapted for the synthesis of ¹⁸F-labeled PET tracers for oncology. nih.govnih.gov

Table 2: Examples of Fluorinated Phenylalanine Derivatives in Pharmaceutical Research

Compound/Derivative Application Area Research Finding/Use Reference(s)
3-L-[¹⁸F]Fluorophenylalanine Diagnostic Imaging (PET) Shows high-quality visualization of tumors in preclinical rodent models. nih.gov
3-bromo-4-fluoro-ʟ-phenylalanine Drug Development Used as a building block for the synthesis of a dual CCK1/CCK2 receptor antagonist. nih.govbeilstein-journals.org
Melflufen (a dipeptide containing 4-fluoro-ʟ-phenylalanine) Anticancer Drug A next-generation anticancer agent for treating multiple myeloma. nih.gov
Gastrazole (contains a 2-fluoro-ʟ-phenylalanine derivative) Drug Development A potent and selective CCK2 receptor antagonist. nih.gov

This table presents selected examples of how fluorinated and halogenated phenylalanine derivatives are utilized in modern pharmaceutical research.

Photoaffinity Labeling Applications

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, particularly between small molecules or peptides and their protein targets. nih.gov The method involves a "bait" molecule that contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently cross-links to any nearby interacting molecules (the "prey"). nih.gov

Aryl halides, including bromo-substituted phenyl rings, are known to be photoreactive and can be used for photo-cross-linking. The carbon-bromine bond can undergo photolysis to generate a reactive aryl radical that can then form a covalent bond with an adjacent amino acid residue in a binding pocket. While diazirines and benzophenones are more commonly used, the intrinsic photoreactivity of the 3-bromo-5-fluoro-phenyl group could potentially be exploited for PAL experiments. A peptide containing 3-bromo-5-fluoro-L-phenylalanine could be used as a probe to identify its binding partners within a complex biological sample. After UV irradiation, the peptide would become covalently attached to its receptor, which could then be identified using techniques like mass spectrometry. nih.gov This approach, which avoids the introduction of a larger, potentially more disruptive photoreactive group, could provide valuable information on drug-target interactions and help to elucidate biological pathways.

Structure-Activity Relationship (SAR) Studies of Functionalized Peptides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. The incorporation of this compound into bioactive peptides provides a precise method for probing these relationships.

Halogenation profoundly influences the biological properties of peptides, including their stability, hydrophobicity, and potency. nih.govbohrium.com The effects are highly dependent on the type, number, and position of the halogen atoms. nih.govrsc.org

Proteolytic Stability : Fluorine substitution can enhance a peptide's resistance to degradation by proteases, a critical factor for improving the half-life of peptide-based drugs. nih.gov

Hydrophobicity and Interactions : Halogenation generally increases the hydrophobicity of the amino acid side chain. This can strengthen interactions within hydrophobic pockets of a receptor. Computational studies have shown that heavier halides like bromine lead to stronger π-π stacking interactions compared to fluorine. rsc.orgresearchgate.net This enhanced stacking can be a key factor in improving the biological activity of certain peptides. rsc.orgresearchgate.net

Antimicrobial Activity : In the field of antimicrobial peptides (AMPs), halogenation has been shown to enhance activity. For example, introducing bromo-tryptophan into the lantibiotic nisin resulted in a variant with a twofold improvement in antimicrobial activity against specific pathogens. nih.gov This suggests that peptides functionalized with 3-bromo-5-fluoro-L-phenylalanine could exhibit modified or enhanced antimicrobial profiles.

Table 1: Influence of Halogen Substituents on Peptide Properties

Property Effect of Fluorine Effect of Bromine Reference
Electronegativity High Moderate nih.gov
Size (van der Waals radius) Small (similar to H) Larger nih.gov
Stacking Interactions Weaker enhancement Stronger enhancement rsc.orgresearchgate.net
Proteolytic Stability Can increase stability Can increase stability nih.gov

| Biological Activity | Can modulate activity, often used to block metabolism | Can enhance activity through stronger interactions | nih.govacs.org |

The specific halogenation pattern of 3-bromo-5-fluoro-L-phenylalanine allows for nuanced control over receptor targeting and binding. The presence of two different halogens creates a unique electronic and steric profile on the phenyl ring that cannot be achieved with single halogenation. This di-halogenation pattern influences the local C–H⋯X (where X is the halogen) hydrogen bonds and stacking interactions that stabilize the peptide-receptor complex. rsc.org

By incorporating this amino acid, the binding affinity of a peptide can be either increased or decreased, providing a clear signal in SAR studies. An increase in affinity suggests a favorable interaction between the halogenated ring and the receptor pocket, while a decrease might indicate a steric clash or an unfavorable electronic environment. These studies are critical for optimizing lead compounds in drug discovery, transforming a moderately active peptide into a potent and selective therapeutic candidate. researchgate.net

Self-Assembly Phenomena in Materials Science

Beyond its applications in biology, this compound is a prime candidate for the bottom-up fabrication of advanced biomaterials, particularly hydrogels.

Low-molecular-weight gelators, especially those based on Fmoc-amino acids, are of great interest for biomedical applications like drug delivery and tissue engineering. researchgate.netnih.gov The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones and, crucially, π-π stacking of the aromatic Fmoc groups. nih.govmdpi.com

The incorporation of halogenated phenylalanine derivatives can significantly enhance the properties of these hydrogels. rsc.org Halogenation of the phenyl ring strengthens the π-π stacking interactions that are fundamental to the fibrillar network formation of the hydrogel. rsc.org Research on Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) has demonstrated that extensive fluorination leads to rapid self-assembly and the formation of rigid, stable hydrogels at very low concentrations (as low as 0.1 wt%). psu.edu

The this compound compound combines the established hydrogelating power of the Fmoc group with the enhanced interaction potential of a di-halogenated phenyl ring. The presence of both fluorine and the larger, more polarizable bromine atom is predicted to create even stronger and more specific intermolecular interactions than single-halogen systems. rsc.orgresearchgate.net This could lead to hydrogels with superior mechanical properties, such as increased stiffness (storage modulus), and tunable gelation kinetics. rsc.org These enhanced physical properties make such hydrogels highly promising for applications requiring robust scaffolds, such as in 3D cell culture and regenerative medicine. nih.gov

Table 2: Comparison of Fmoc-Phenylalanine Based Hydrogelators

Compound Key Interactions Driving Assembly Resulting Hydrogel Properties Reference
Fmoc-Phenylalanine Fmoc-Fmoc π-π stacking, H-bonding Forms hydrogel, serves as a base model researchgate.netrsc.org
Fmoc-Pentafluorophenylalanine Fmoc-Fmoc π-π stacking, fluorous interactions, enhanced phenyl π-π stacking Rapid gelation, rigid gels at low concentrations (0.1 wt%) psu.edu

| This compound (Predicted) | Fmoc-Fmoc π-π stacking, H-bonding, enhanced halogenated phenyl stacking (Br and F) | Potentially enhanced mechanical strength and thermal stability | rsc.orgrsc.org |

Influence of Halogenation on Self-Assembly Kinetics and Rheology

The introduction of halogen atoms onto the phenyl ring of N-Fmoc-L-phenylalanine derivatives is a powerful strategy to modulate the self-assembly process, influencing both the rate of gel formation (kinetics) and the mechanical properties (rheology) of the resulting hydrogels. While direct experimental data on this compound is not extensively available in public research, the principles derived from studies of other halogenated analogs provide a strong basis for understanding its expected behavior.

The self-assembly of Fmoc-amino acids is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl and phenyl groups, and hydrogen bonding. Halogenation significantly impacts these interactions. The incorporation of electron-withdrawing halogens like fluorine and bromine can alter the electron density of the aromatic ring, influencing π-π stacking interactions. Furthermore, the size and hydrophobicity of the halogen atoms can introduce steric effects and enhance hydrophobic interactions, which are crucial drivers for the aggregation of these molecules in an aqueous environment.

Self-Assembly Kinetics

Research on mono-halogenated and poly-halogenated Fmoc-phenylalanine derivatives consistently shows that halogenation accelerates the kinetics of self-assembly and hydrogelation compared to the non-halogenated parent molecule, Fmoc-L-phenylalanine. psu.edursc.org For instance, while Fmoc-L-phenylalanine often precipitates from solution or forms weak gels over long periods, its halogenated counterparts can form robust, self-supporting hydrogels in a matter of minutes. psu.edu This accelerated gelation is attributed to the enhanced driving forces for self-assembly provided by the halogen substituents.

In the specific case of This compound , the presence of two different halogens at the meta positions is expected to synergistically promote rapid self-assembly. The fluorine atom can engage in favorable interactions, while the larger bromine atom can enhance hydrophobic packing. Studies on di-halogenated hexapeptides have shown that the pattern of halogenation significantly affects the kinetics of fibril formation. nih.gov It is therefore anticipated that this compound would exhibit faster gelation times than its mono-halogenated analogs and significantly faster kinetics than unsubstituted Fmoc-L-phenylalanine.

Rheological Properties

The rheological properties of hydrogels, particularly the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material, respectively, are also profoundly influenced by halogenation. A higher G' value indicates a stiffer, more solid-like gel.

Studies on various halogenated Fmoc-phenylalanine derivatives have demonstrated that halogenation generally leads to hydrogels with enhanced mechanical strength. rsc.org For example, the pentafluorinated derivative, N-Fmoc-pentafluoro-L-phenylalanine, forms hydrogels with a significantly higher storage modulus compared to N-Fmoc-L-tyrosine, another effective gelator. mdpi.comrsc.org This enhancement is due to the formation of a more densely entangled and robust fibrillar network, a direct consequence of the stronger intermolecular interactions promoted by the halogen atoms.

For This compound , it is predicted that the resulting hydrogel would exhibit a high storage modulus, reflecting a strong and stable gel network. The combination of bromine and fluorine at the meta-positions likely leads to a complex interplay of steric and electronic effects that favor the formation of well-ordered, entangled nanofibers, which are the basis of mechanically robust hydrogels.

The table below, compiled from data on related compounds, illustrates the general trend of how halogenation impacts the rheological properties of Fmoc-phenylalanine-based hydrogels.

CompoundGelation TimeStorage Modulus (G')
Fmoc-L-PhenylalanineSlow/PrecipitatesLow
Fmoc-L-Tyrosine30-45 min~100 Pa
N-Fmoc-pentafluoro-L-phenylalanine~3-5 min~3000 Pa

This table provides comparative data from existing literature on analogous compounds to illustrate the expected impact of halogenation. Specific values for this compound are not available.

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography is a cornerstone for the analysis of N-Fmoc-3-bromo-5-fluoro-L-phenylalanine, enabling the separation and quantification of the main compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity of N-Fmoc-protected amino acids due to their non-volatile nature and strong UV absorbance conferred by the Fmoc group. While specific literature on this compound is not abundant, standard reversed-phase HPLC (RP-HPLC) methodologies used for similar compounds can be readily adapted.

Purity analysis is typically performed on a C18 column. A gradient elution system is often employed, starting with a higher polarity mobile phase (e.g., water with an acidic modifier like 0.1% trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent such as acetonitrile (B52724) or methanol. The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV spectroscopy, typically at wavelengths around 265 nm or 301 nm. For instance, the analysis of a related compound, 4-Bromo-N-Fmoc-L-phenylalanine, utilizes HPLC for purity assessment, indicating this is a standard industry practice. thermofisher.com

A typical HPLC method for purity determination of Fmoc-amino acids is summarized in the table below.

ParameterTypical Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

This method effectively separates the target compound from potential impurities such as the free amino acid (3-bromo-5-fluoro-L-phenylalanine), dibenzofulvene (a byproduct of Fmoc deprotection), and other synthesis-related impurities.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not a primary method for the analysis of intact N-Fmoc-amino acids due to their low volatility and thermal lability. The high temperatures required for GC analysis can lead to the degradation of the Fmoc protecting group and the amino acid itself.

However, GC could be employed for the analysis of volatile derivatives of the core amino acid, 3-bromo-5-fluoro-L-phenylalanine, or for detecting volatile impurities. This would necessitate a derivatization step to convert the non-volatile amino acid into a form suitable for GC analysis, for example, by esterification of the carboxylic acid and acylation of the amine group (after Fmoc removal). Such an approach is complex and is typically only used in specific research contexts, such as metabolic studies, rather than for routine purity assessment of the Fmoc-protected product.

Enantiomeric Purity Determination and Racemization Studies

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.

Chiral Chromatography Methods

Direct enantiomeric separation can be achieved using chiral HPLC. This involves a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Various types of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides, and Pirkle-type phases. For Fmoc-amino acids, polysaccharide-based CSPs are often effective. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. While specific methods for this compound are not detailed in the literature, methods developed for other Fmoc-phenylalanine derivatives can serve as a starting point. nih.govhplc.eu

Derivatization for Enantioseparation (e.g., Marfey's Reagent)

An alternative and widely used method for determining enantiomeric purity involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18). Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a highly effective derivatizing agent for this purpose. thermofisher.combiosynth.comnih.gov

The primary amine of the amino acid (after removal of the Fmoc group) reacts with Marfey's reagent to form diastereomeric derivatives. fishersci.ca The L-amino acid will form the L-L diastereomer, and any contaminating D-enantiomer will form the D-L diastereomer. These diastereomers have different physical properties and can be readily separated by RP-HPLC. The D-amino acid derivatives typically have longer retention times on reversed-phase columns due to favorable intramolecular hydrogen bonding, which reduces their polarity compared to the corresponding L-derivatives. fishersci.com The resulting derivatives have a strong UV absorbance at approximately 340 nm, allowing for highly sensitive detection and quantification of even small amounts of the undesired enantiomer. fishersci.cafishersci.com

Procedure for Enantiomeric Purity Analysis using Marfey's Reagent:

Fmoc Deprotection: The Fmoc group is removed from this compound using a solution of piperidine (B6355638) in DMF.

Derivatization: The resulting free amino acid is dissolved in a suitable buffer (e.g., sodium bicarbonate) and reacted with a solution of Marfey's reagent in acetone (B3395972) at a slightly elevated temperature (e.g., 40°C).

Quenching and Analysis: The reaction is quenched with acid (e.g., HCl), and the sample is analyzed by RP-HPLC with UV detection at 340 nm.

StepReagents and ConditionsPurpose
1. Deprotection20% Piperidine in DMFRemoval of the Fmoc protecting group.
2. DerivatizationMarfey's Reagent, NaHCO₃, Acetone, 40°CFormation of diastereomers.
3. AnalysisC18 HPLC column, UV detection at 340 nmSeparation and quantification of diastereomers.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons of the fluorenyl group, the protons of the phenyl ring (with characteristic splitting patterns due to bromine and fluorine substitution), and the protons of the amino acid backbone (α-CH and β-CH₂).

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal would be expected, and its chemical shift would confirm the presence of the fluorine atom on the phenyl ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound (C₂₄H₁₉BrFNO₄), the expected monoisotopic mass would be a key value for confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands would include those for the N-H bond of the carbamate (B1207046), the C=O stretching of the carboxylic acid and the urethane, and C-Br and C-F bonds. For the related compound 4-Bromo-N-Fmoc-L-phenylalanine, a conforming infrared spectrum is a required quality control check. thermofisher.com

The combination of these analytical and spectroscopic methods provides a comprehensive characterization of this compound, ensuring its identity, purity, and suitability for use in peptide synthesis and other research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the phenylalanine backbone, and the substituted aromatic ring.

Fmoc Group: The nine protons of the fluorenyl group will appear in the aromatic region, typically between 7.2 and 7.9 ppm. The methylene (B1212753) protons of the Fmoc linker will present as a multiplet around 4.2-4.5 ppm.

Phenylalanine Backbone: The α-proton will resonate as a multiplet around 4.5-4.7 ppm, coupled to the β-protons. The two β-protons will appear as a multiplet, likely between 3.0 and 3.4 ppm.

Aromatic Ring: The protons on the 3-bromo-5-fluorophenyl ring will show characteristic splitting patterns in the aromatic region, influenced by the bromine and fluorine substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

Fmoc Group: The carbons of the fluorenyl group will produce a series of signals in the aromatic region (approximately 120-145 ppm). The carbonyl carbon of the carbamate will be observed further downfield, around 156 ppm.

Phenylalanine Backbone: The α-carbon is expected to resonate around 55-58 ppm, while the β-carbon will appear in the range of 37-40 ppm. The carboxylic acid carbon will be the most downfield signal for the amino acid portion, typically above 170 ppm.

Aromatic Ring: The carbons of the 3-bromo-5-fluorophenyl ring will have distinct chemical shifts due to the electronic effects of the halogen substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

Interactive Data Table: Predicted NMR Data for this compound

Group ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Fmoc - Aromatic7.2 - 7.9120 - 145
Fmoc - CH₂4.2 - 4.5~67
Fmoc - CH~4.2~47
Fmoc - C=O-~156
Phenylalanine - α-CH4.5 - 4.755 - 58
Phenylalanine - β-CH₂3.0 - 3.437 - 40
Phenylalanine - COOH->170
3-bromo-5-fluorophenylAromatic RegionAromatic Region

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and obtaining structural information through fragmentation analysis of "this compound."

Molecular Mass Determination

The exact mass of the compound can be determined using high-resolution mass spectrometry techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The calculated monoisotopic mass of this compound (C₂₄H₁₉BrFNO₄) is approximately 483.04 g/mol . The presence of bromine will result in a characteristic isotopic pattern, with two major peaks separated by two mass units (for ⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions, providing valuable structural information. Key fragmentation pathways would include:

Loss of the Fmoc group: A common fragmentation pathway is the cleavage of the bond between the Fmoc group and the nitrogen atom of the amino acid, resulting in a characteristic neutral loss of 222.13 Da (C₁₅H₁₀O₂).

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44.01 Da) is another common fragmentation.

Side-chain fragmentation: Fragmentation of the 3-bromo-5-fluorophenyl side chain can also occur.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M+H]⁺~484.05Protonated molecular ion
[M+Na]⁺~506.03Sodiated molecular ion
[M-Fmoc+H]⁺~262.92Loss of the Fmoc group

Quantitative Analysis of Fmoc-Derivatized Solid Supports

In solid-phase peptide synthesis (SPPS), it is essential to accurately determine the loading of the first Fmoc-protected amino acid onto the solid support. This is commonly achieved using a UV-spectrophotometric method.

The procedure involves the cleavage of the acid-labile Fmoc protecting group from a known weight of the derivatized resin using a solution of a secondary amine, typically piperidine in dimethylformamide (DMF). This cleavage releases the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance, which can be measured to quantify the amount of Fmoc group cleaved, and thus the loading of the amino acid on the resin.

The quantification is based on the Beer-Lambert law:

A = εcl

Where:

A is the absorbance

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (a commonly used value is around 7800 M⁻¹cm⁻¹ at 301 nm)

c is the concentration of the adduct

l is the path length of the cuvette

By measuring the absorbance of the solution after the cleavage reaction, the concentration of the dibenzofulvene-piperidine adduct can be calculated. From this, the total amount of Fmoc-amino acid on the weighed resin sample can be determined, and the loading is typically expressed in mmol/g. Studies have shown that measuring the absorbance at around 290 nm can sometimes provide more robust results due to the broader peak shape at this wavelength.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Complex Halogenated Amino Acids

The demand for structurally diverse and complex halogenated amino acids like N-Fmoc-3-bromo-5-fluoro-L-phenylalanine is a driving force for innovation in synthetic chemistry. nih.gov While classical organic synthesis methods have been successful, future efforts are increasingly focused on developing more efficient, selective, and sustainable routes.

A significant emerging area is the use of biocatalysis, particularly employing halogenase enzymes. mdpi.com Researchers are identifying and engineering radical halogenases that can perform regioselective halogenation on unactivated C-H bonds of free amino acids. researchgate.net This enzymatic approach offers the potential for greener synthesis under mild conditions, bypassing the need for harsh reagents and complex protecting group strategies often required in traditional synthesis. researchgate.netescholarship.org For instance, pathways have been discovered where enzymatic halogenation is a key step in the biosynthesis of complex natural products. escholarship.org These natural strategies are inspiring the development of new biosynthetic pathways to create non-natural amino acids. escholarship.org

Future synthetic strategies will likely involve a hybrid approach, combining the selectivity of enzymes with the versatility of synthetic chemistry to build a wider array of complex molecules. researchgate.net The development of one-pot methods and tandem reactions that efficiently construct these intricate building blocks from simpler precursors is also a key goal. researchgate.net

Table 1: Comparison of Synthetic Approaches for Halogenated Amino Acids

Synthetic Method Advantages Challenges Emerging Trends
Traditional Organic Synthesis High versatility, well-established procedures. beilstein-journals.org Often requires multiple steps, harsh conditions, and complex purification. Development of more efficient catalysts and one-pot reactions. researchgate.net
Enzymatic Synthesis (Halogenases) High regioselectivity and stereoselectivity, environmentally friendly conditions. mdpi.comresearchgate.net Limited substrate scope for some enzymes, enzyme stability and availability. Enzyme engineering and discovery of new halogenases with broader substrate tolerance. researchgate.netescholarship.org

| Chemo-enzymatic Synthesis | Combines the selectivity of enzymes with the broad reaction scope of chemical synthesis. researchgate.net | Requires careful optimization of reaction conditions to ensure compatibility between chemical and biological steps. | Integration of biocatalysis into multi-step synthetic pathways for complex molecules. researchgate.net |

Expanding the Scope of Biochemical and Biophysical Probes

Halogenated amino acids are invaluable tools for probing biological systems. The dual halogenation in 3-bromo-5-fluoro-L-phenylalanine offers unique spectroscopic handles. The fluorine atom is a sensitive probe for ¹⁹F NMR spectroscopy, allowing detailed studies of protein structure, dynamics, and interactions without the background noise typical of ¹H NMR. beilstein-journals.org The bromine atom, being a heavy atom, can be used in X-ray crystallography to facilitate phase determination and can also act as a quencher in fluorescence studies.

The introduction of such amino acids can significantly alter the local environment, influencing protein folding and stability. beilstein-journals.orgnih.gov The future lies in designing and synthesizing novel bifunctional and multi-functional probes where the halogenated amino acid is just one component. nih.gov For example, research is underway to develop fluorescent probes that can be attached to proteins with greater precision and reduced mobility, providing clearer data in spectroscopic measurements like Förster Resonance Energy Transfer (FRET). nih.gov The unique electronic properties of the C-F and C-Br bonds can be harnessed to create probes that report on specific molecular events or microenvironments within a cell. biorxiv.org The incorporation of such probes into peptides allows for the investigation of protein-protein interactions and the screening of potential drug candidates. nih.gov

Advanced Computational Modeling for Structure-Function Prediction

Computational modeling has become an indispensable tool for predicting how the incorporation of non-standard amino acids affects peptide and protein behavior. nih.govresearchgate.net For halogenated amino acids, molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are crucial for understanding the impact of halogenation on conformation, stability, and intermolecular interactions. researchgate.net

A key area of focus is the modeling of halogen bonds (X-bonds), a type of noncovalent interaction where the halogen atom acts as an electrophilic region. nih.govacs.org Advanced computational studies have shown that halogen bonds at protein-peptide interfaces can enhance binding affinity, and intramolecular halogen bonds can contribute to the structural stability of proteins. acs.org By accurately modeling these interactions, researchers can predict the structural and functional consequences of incorporating this compound into a peptide sequence. This predictive power accelerates the design of peptides with enhanced stability, improved binding affinity, or specific conformational preferences. researchgate.net Future work will focus on refining force fields used in simulations to more accurately represent the unique properties of halogenated compounds, leading to even more reliable predictions. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

The true potential of novel building blocks like this compound is realized when they are integrated into drug discovery platforms. The Fmoc protecting group makes this compound ideally suited for modern automated solid-phase peptide synthesis (SPPS). nih.gov This compatibility allows for its incorporation into combinatorial peptide libraries. youtube.com

Combinatorial chemistry enables the rapid synthesis of vast numbers of different molecules, which can then be evaluated using high-throughput screening (HTS) to identify compounds with desired biological activity. youtube.comwikipedia.org By including complex halogenated amino acids in these libraries, chemists can explore a much larger chemical space, increasing the probability of discovering novel lead compounds for therapeutic development or new materials with unique properties. youtube.com This approach accelerates the drug discovery process significantly compared to traditional, one-molecule-at-a-time synthesis. youtube.com The future will see a tighter integration of computational design, combinatorial synthesis, and HTS, creating a powerful pipeline for the discovery and optimization of novel peptide-based drugs and biomaterials.

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